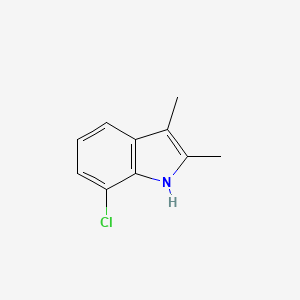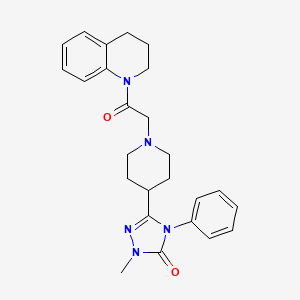
3-(1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered significant attention in the scientific community
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The first step often includes the formation of the 3,4-dihydroquinolin-1(2H)-yl group through cyclization reactions. Following this, the introduction of the piperidine moiety is achieved through nucleophilic substitution reactions. The final steps involve the formation of the triazole ring, which can be accomplished via azide-alkyne cycloaddition reactions, and the addition of the phenyl group through electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated synthesis reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and pH, which are critical for optimizing yield and purity. The use of catalysts and solvents is carefully selected to enhance reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the quinoline and piperidine moieties, leading to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions are also common, especially at the triazole ring, leading to the formation of corresponding amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, facilitating the modification of the phenyl group and other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are typically used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild to moderate conditions.
Substitution: Halogens and other electrophilic species are used for electrophilic substitution, while nucleophilic species such as amines and alcohols are used for nucleophilic substitution.
Major Products
The major products from these reactions often include various derivatives with modified functional groups, which can further enhance the compound's chemical and biological properties.
Scientific Research Applications
This compound has a wide array of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The quinoline and triazole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety may facilitate membrane permeability, enhancing the compound's bioavailability. These interactions can lead to a range of biological effects, making this compound a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Compared to similar compounds, 3-(1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one stands out due to its unique combination of functional groups:
Quinolines: Known for their anti-malarial and anti-inflammatory properties.
Piperidines: Commonly used in the development of central nervous system agents.
Triazoles: Often utilized in antifungal and antiviral agents.
Phenyl Groups: Provide stability and hydrophobic interactions in molecular structures.
This compound's unique structure integrates these properties, offering potential advantages in terms of efficacy and versatility in various scientific and industrial applications. Similar compounds include:
Quinoline-based compounds: Such as chloroquine and quinine.
Piperidine-based compounds: Like piperidine itself and donepezil.
Triazole-based compounds: Such as fluconazole and other azole drugs.
Properties
IUPAC Name |
5-[1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-27-25(32)30(21-10-3-2-4-11-21)24(26-27)20-13-16-28(17-14-20)18-23(31)29-15-7-9-19-8-5-6-12-22(19)29/h2-6,8,10-12,20H,7,9,13-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCZJAQWSFSVQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)N3CCCC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2361170.png)
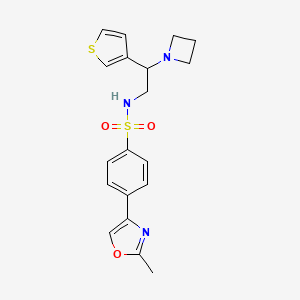
![4-(Ethoxymethylidene)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2361173.png)

![Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2361175.png)
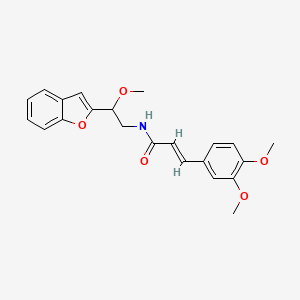
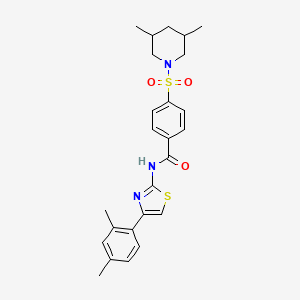
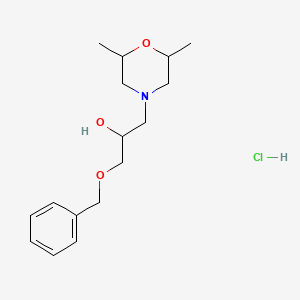

![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2361186.png)
![Methyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2361187.png)
